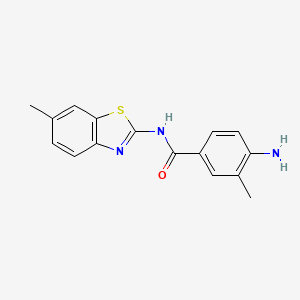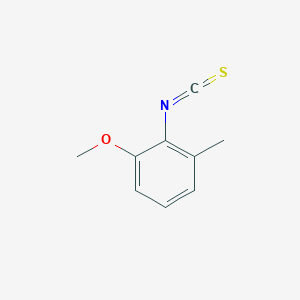
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes two hydroxy groups and two pentylphenylamino groups attached to an anthracene-9,10-dione core. It is known for its vibrant color and is often used in dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: The introduction of pentylphenylamino groups at the 4 and 8 positions is carried out through an amination reaction. This involves the use of pentylphenylamine and a catalyst under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The anthracene core can be reduced to form dihydroanthracene derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Alkylated or acylated anthracene derivatives.
Applications De Recherche Scientifique
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mécanisme D'action
The mechanism of action of 1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione involves its interaction with biological molecules:
Molecular Targets: It primarily targets DNA, where it intercalates between base pairs, disrupting the replication process.
Pathways Involved: The compound induces apoptosis in cancer cells by activating the intrinsic pathway, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dihydroxy-4,8-bis(methylamino)anthracene-9,10-dione: Similar structure but with methylamino groups instead of pentylphenylamino groups.
1,8-Dihydroxy-4,5-diaminoanthracene-9,10-dione: Similar structure but with hydroxy and amino groups at different positions.
Uniqueness
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pentylphenylamino groups enhance its solubility and interaction with biological molecules, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C36H38N2O4 |
|---|---|
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
1,5-dihydroxy-4,8-bis(4-pentylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C36H38N2O4/c1-3-5-7-9-23-11-15-25(16-12-23)37-27-19-21-29(39)33-31(27)35(41)34-30(40)22-20-28(32(34)36(33)42)38-26-17-13-24(14-18-26)10-8-6-4-2/h11-22,37-40H,3-10H2,1-2H3 |
Clé InChI |
SZCQHYLSLNVNMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=CC=C(C=C5)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]hexanoic Acid](/img/structure/B15335658.png)



![5-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15335673.png)


![4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole](/img/structure/B15335687.png)
![2-Methylbenzo[f]chromen-3-one](/img/structure/B15335701.png)

![8-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B15335708.png)

![4,9,14,19-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1(20),2,5,7,10,12,15,17-octaene](/img/structure/B15335729.png)

